Cas no 93103-81-2 (ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate)

Ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate is a brominated benzothiophene derivative with a reactive amino group and ester functionality, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of both electron-donating (amino) and electron-withdrawing (bromo, ester) groups allows for selective functionalization, enabling applications in heterocyclic chemistry and drug development. Its well-defined structure facilitates precise modifications for constructing complex molecules, particularly in the synthesis of bioactive compounds or materials with tailored electronic properties. The compound’s stability under standard conditions ensures reliable handling and storage, while its high purity (>95% by HPLC) supports reproducible results in research applications. Suitable for use as a building block in medicinal chemistry and material science.
ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate structure
93103-81-2 structure
Product Name:ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate
CAS No:93103-81-2
MF:C11H10BrNO2S
MW:300.171600818634
CID:2816511
PubChem ID:13466534
Update Time:2025-10-11

ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate
    • 5-amino-4-bromo-2-carbethoxybenzo<b>thiophene;
    • EN300-1608217
    • DTXSID30541557
    • 93103-81-2
    • Inchi: 1S/C11H10BrNO2S/c1-2-15-11(14)9-5-6-8(16-9)4-3-7(13)10(6)12/h3-5H,2,13H2,1H3
    • InChI Key: AYNARUUSSYTLBG-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC2=C1C=C(C(=O)OCC)S2)N

Computed Properties

  • Exact Mass: 298.96200
  • Monoisotopic Mass: 298.96156Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 80.6Ų

Experimental Properties

  • PSA: 80.56000
  • LogP: 4.00390

ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate Pricemore >>

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Additional information on ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate

Recent Advances in the Study of Ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate (CAS: 93103-81-2)

Ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate (CAS: 93103-81-2) is a significant intermediate in the synthesis of various biologically active compounds, particularly in the field of medicinal chemistry. Recent studies have highlighted its potential as a building block for the development of novel therapeutic agents, including kinase inhibitors and anti-inflammatory drugs. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, applications, and biological activities.

The compound's unique structure, featuring a benzothiophene core with amino and bromo substituents, makes it a versatile scaffold for drug discovery. Recent synthetic methodologies have improved the yield and purity of ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate, enabling its broader application in pharmaceutical research. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated an optimized synthetic route that reduces byproducts and enhances scalability, which is crucial for industrial applications.

In terms of biological activity, ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate has shown promise as a precursor for kinase inhibitors. Kinases are key targets in cancer therapy, and modifications of this compound have yielded derivatives with potent inhibitory effects on specific kinase pathways. A recent preclinical study highlighted a derivative of this compound that exhibited significant activity against BRAF V600E mutations, which are prevalent in melanoma and other cancers. These findings suggest potential avenues for further drug development.

Additionally, the compound's role in anti-inflammatory research has gained attention. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate demonstrated notable anti-inflammatory effects in vitro by modulating NF-κB signaling pathways. This opens up possibilities for its use in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from this compound. Issues such as bioavailability and metabolic stability need to be addressed to translate these findings into clinically viable therapies. Future research directions may include structural modifications to improve drug-like properties and in vivo efficacy studies to validate therapeutic potential.

In conclusion, ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate (CAS: 93103-81-2) continues to be a valuable intermediate in medicinal chemistry, with emerging applications in kinase inhibition and anti-inflammatory therapy. Ongoing research efforts are expected to further elucidate its potential and pave the way for novel drug candidates.

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